molecular formula C18H18N2O4 B354568 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940505-42-0

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354568
CAS No.: 940505-42-0
M. Wt: 326.3g/mol
InChI Key: JLHRJHDECOQVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid typically involves the reaction of benzoic acid derivatives with propylamine and other reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:

    Formation of the anilino intermediate: This step involves the reaction of a benzoic acid derivative with aniline under acidic or basic conditions.

    Introduction of the propylamino group: The anilino intermediate is then reacted with propylamine, often in the presence of a coupling agent such as carbodiimide, to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-[(Methylamino)carbonyl]anilino}carbonyl)-benzoic acid
  • 2-({3-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid
  • 2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid

Uniqueness

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid is unique due to its specific propylamino group, which can influence its chemical properties and interactions. This uniqueness makes it valuable for certain research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[[3-(propylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHRJHDECOQVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.